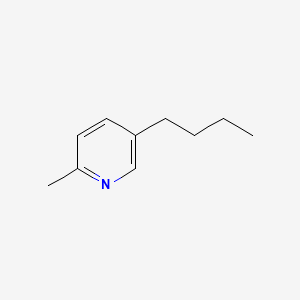

5-Butyl-2-methylpyridine

Description

BenchChem offers high-quality 5-Butyl-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Butyl-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-4-5-10-7-6-9(2)11-8-10/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYSNSTWMPZEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061030 | |

| Record name | 5-Butyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-16-9 | |

| Record name | 5-Butyl-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-butyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-butyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Butyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyl-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Butyl-2-methylpyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Butyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Butyl-2-methylpyridine, a substituted pyridine derivative, is a versatile heterocyclic compound with significant applications in organic synthesis. Its unique molecular architecture, characterized by a pyridine core functionalized with a butyl and a methyl group, imparts a combination of hydrophobicity and reactivity that makes it a valuable intermediate. This guide provides a comprehensive overview of its core chemical and physical properties, spectral characteristics, reactivity, and established applications, with a focus on its role as a building block in the development of pharmaceuticals and agrochemicals. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Molecular Structure and Identification

5-Butyl-2-methylpyridine is an aromatic heterocyclic organic compound.[1] The structure consists of a pyridine ring substituted at the 2-position with a methyl group and at the 5-position with a butyl group.[1] This substitution pattern is key to its chemical behavior and utility in synthesis.

The primary identifiers for this compound are:

-

IUPAC Name : 5-butyl-2-methylpyridine[2]

-

Synonyms : 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline[1][3]

Caption: Chemical structure of 5-Butyl-2-methylpyridine.

Physicochemical Properties

The compound is a colorless to pale yellow liquid with a characteristic odor.[1] The presence of the n-butyl group lends significant hydrophobic character, while the nitrogen atom in the pyridine ring allows for hydrogen bonding, influencing its solubility profile.[1] It is stable under standard conditions but should be handled with care due to its potential toxicity.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [2][3][4] |

| Molecular Weight | 149.23 g/mol | [2][3][4] |

| Boiling Point | 217.8 °C | [3] |

| Flash Point | 85.6 °C | [3] |

| Density | 0.943 g/cm³ (at 25 °C) | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| InChI Key | GSYSNSTWMPZEQK-UHFFFAOYSA-N | [1][2][] |

| SMILES | CCCCC1=CN=C(C=C1)C | [1][2][3] |

Spectral Characterization

Spectroscopic analysis is fundamental for the verification and quality control of 5-Butyl-2-methylpyridine. While detailed spectral data requires direct experimental acquisition, the expected characteristics can be inferred from its structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying this compound.

-

Molecular Ion Peak (M+) : Expected at m/z = 149, corresponding to the molecular weight.[2]

-

Major Fragments : The most abundant fragment is typically observed at m/z = 106.[2] This corresponds to the loss of a propyl group (C₃H₇) via benzylic cleavage, a common fragmentation pathway for alkyl-substituted aromatic rings. Other significant peaks are observed at m/z = 107, 77, and 79.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butyl and methyl groups. Protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The protons of the butyl chain and the methyl group will appear in the upfield region (typically δ 0.9-2.8 ppm).

-

¹³C NMR : The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule, assuming a standard solvent like CDCl₃.[4] The aromatic carbons will resonate in the downfield region (δ 120-160 ppm), while the aliphatic carbons will be found in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

C-H stretching (aromatic) : Just above 3000 cm⁻¹

-

C-H stretching (aliphatic) : Just below 3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring) : In the 1400-1600 cm⁻¹ region.

-

C-H bending : In the fingerprint region below 1400 cm⁻¹.

Protocol: General Method for Spectroscopic Data Acquisition

This protocol provides a generalized workflow for obtaining spectroscopic data, adaptable for instruments from various manufacturers.

-

Sample Preparation :

-

NMR : Dissolve 5-10 mg of 5-Butyl-2-methylpyridine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

-

GC-MS : Prepare a dilute solution (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or methanol.[7]

-

IR (ATR) : Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

NMR : Record spectra on a 400 MHz or higher spectrometer. Acquire standard ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) for full structural assignment.

-

GC-MS : Inject 1 µL of the prepared solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature gradient appropriate for the compound's boiling point (e.g., starting at 50°C, ramping to 250°C).

-

IR : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[7]

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin for NMR; vendor-specific software for MS and IR) to perform phase correction, baseline correction, peak picking, and integration.

Chemical Reactivity and Synthesis

The reactivity of 5-Butyl-2-methylpyridine is governed by the pyridine ring and its alkyl substituents. The nitrogen atom is basic and can be protonated or alkylated. The ring can undergo electrophilic substitution, although it is less reactive than benzene. The alkyl groups can also participate in reactions.

-

Dehydrogenation : The compound can undergo dehydrogenation to form 2,5-dimethylpyridine.[3]

-

Organometallic Reactions : It is known to react with magnesium metal to form an organometallic intermediate.[3]

Illustrative Synthesis Pathway

While specific synthesis routes for 5-Butyl-2-methylpyridine are proprietary, a common industrial method for producing related alkylpyridines is the Chichibabin pyridine synthesis. For example, the analogous compound 5-ethyl-2-methylpyridine is produced by the condensation of paraldehyde (an acetaldehyde trimer) with ammonia.[8] This reaction demonstrates the efficient construction of the pyridine ring from simple, readily available precursors.[8]

Sources

- 1. CAS 702-16-9: 5-Butyl-2-methylpyridine | CymitQuimica [cymitquimica.com]

- 2. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373 | Biosynth [biosynth.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Butyl-2-methylpyridine

Introduction

5-Butyl-2-methylpyridine, also known as 5-butyl-2-picoline, is a substituted pyridine derivative that serves as a critical and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a heterocyclic aromatic core functionalized with both a mid-length alkyl chain and a reactive methyl group, makes it a valuable intermediate in diverse fields, particularly in the development of pharmaceuticals and agrochemicals.[1] The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds, and the specific substitution pattern of this molecule offers multiple sites for further chemical modification, allowing for the systematic exploration of chemical space in drug discovery and fine chemical manufacturing.

This guide provides a comprehensive overview of the core physicochemical properties of 5-Butyl-2-methylpyridine, offering in-depth technical details for researchers, scientists, and drug development professionals. We will delve into its structural and analytical characteristics, reactivity profile, plausible synthetic routes, and essential handling protocols, providing a holistic understanding grounded in established scientific principles.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. 5-Butyl-2-methylpyridine is defined by its specific arrangement of atoms and can be identified through several internationally recognized systems.

The structure consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. A methyl group (-CH₃) is attached at the 2-position (alpha to the nitrogen), and a butyl group (-C₄H₉) is attached at the 5-position (meta to the nitrogen). This substitution pattern dictates the molecule's electronic properties, steric hindrance, and potential for chemical functionalization. The lone pair of electrons on the nitrogen atom imparts basicity, while the alkyl groups contribute to its hydrophobic character.[2]

Table 1: Chemical Identifiers for 5-Butyl-2-methylpyridine

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-butyl-2-methylpyridine | [3] |

| CAS Number | 702-16-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅N | [2][3][4][5][] |

| Molecular Weight | 149.23 g/mol | [2][3][4][] |

| Canonical SMILES | CCCCC1=CN=C(C=C1)C | [3][4][] |

| InChI Key | GSYSNSTWMPZEQK-UHFFFAOYSA-N | [3][4][] |

| Synonyms | 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline | [1][2][3] |

Physicochemical Properties

The physical properties of 5-Butyl-2-methylpyridine are a direct consequence of its molecular structure. The presence of the butyl group significantly increases its lipophilicity and boiling point compared to simpler picolines. It is described as a colorless to pale yellow liquid with a characteristic pyridine-like odor.

It is crucial for researchers to recognize that physical constants can vary slightly between suppliers due to minor impurities. The data presented below is compiled from available literature; however, verification against a batch-specific Certificate of Analysis (CoA) or Safety Data Sheet (SDS) is strongly recommended.

Table 2: Key Physicochemical Properties of 5-Butyl-2-methylpyridine

| Property | Value | Notes and Causality | Reference(s) |

| Appearance | Colorless to pale yellow liquid | The pyridine ring is a chromophore, but without extensive conjugation, the liquid is typically only slightly colored. | |

| Boiling Point | 217.8 °C | The relatively high molecular weight and the polar pyridine ring contribute to a significantly higher boiling point than smaller alkylpyridines. | [2] |

| Melting Point | Data not readily available | Expected to be low, well below 0 °C, due to the molecule's asymmetry and lack of efficient crystal packing. Experimental determination is advised. | |

| Density | Data not readily available | Expected to be slightly less than water (~0.9-0.95 g/cm³), typical for alkylpyridines. Experimental determination is advised. | |

| Flash Point | 85.6 °C (closed cup) | This indicates that the compound is combustible but not highly flammable at standard room temperature. | [2] |

| Solubility | The butyl group imparts significant hydrophobic character, leading to poor solubility in water. It is expected to be freely soluble in common organic solvents like ethanol, acetone, chloroform, and ethyl acetate. The nitrogen atom can act as a hydrogen bond acceptor. | [2] |

Analytical and Spectroscopic Characterization

Confirming the identity and purity of 5-Butyl-2-methylpyridine requires a multi-technique analytical approach. Below are the expected results from key spectroscopic methods.

Caption: Workflow for structural verification and purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Under electron ionization (EI), 5-Butyl-2-methylpyridine exhibits a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is readily observed at m/z 149 , corresponding to the molecular weight of the compound (C₁₀H₁₅N).[3]

-

Base Peak: The most abundant peak (base peak) appears at m/z 106 .[3] This corresponds to the loss of a propyl radical (•C₃H₇, mass 43) via benzylic cleavage, a highly favorable fragmentation pathway. The resulting ion is a stable, resonance-stabilized structure.

-

Other Fragments: A notable fragment at m/z 107 is also observed, likely arising from a rearrangement process.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure and confirming isomeric purity. While experimental spectra for 5-butyl-2-methylpyridine are not widely published, a highly accurate prediction can be made based on established chemical shift principles and data from analogous compounds like 5-ethyl-2-methylpyridine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Butyl-2-methylpyridine (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Py-CH₃ (C2-CH₃) | ~2.50 (s, 3H) | ~23.5 |

| Py-H (C6-H) | ~8.35 (s or d, J≈2 Hz, 1H) | ~149.0 |

| Py-H (C4-H) | ~7.40 (dd, J≈8, 2 Hz, 1H) | ~136.5 |

| Py-H (C3-H) | ~7.05 (d, J≈8 Hz, 1H) | ~123.0 |

| Py-C (C2) | - | ~156.0 |

| Py-C (C5) | - | ~135.5 |

| Butyl-CH₂ (α) | ~2.60 (t, J≈7.5 Hz, 2H) | ~35.0 |

| Butyl-CH₂ (β) | ~1.60 (sextet, J≈7.5 Hz, 2H) | ~33.0 |

| Butyl-CH₂ (γ) | ~1.35 (sextet, J≈7.5 Hz, 2H) | ~22.5 |

| Butyl-CH₃ (δ) | ~0.92 (t, J≈7.5 Hz, 3H) | ~14.0 |

Protocol: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh ~10-20 mg of 5-butyl-2-methylpyridine and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay of 2 seconds.

-

DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which is invaluable for assigning the butyl chain carbons.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

~3050-3000 cm⁻¹: Aromatic C-H stretching from the pyridine ring.

-

2955-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and butyl groups. These will be strong, sharp peaks.

-

~1600, 1570, 1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring. These are key diagnostic peaks for the aromatic core.

-

~1465, 1380 cm⁻¹: C-H bending vibrations of the alkyl groups.

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of 5-Butyl-2-methylpyridine is governed by three main features: the basic nitrogen atom, the activated α-methyl group, and the aromatic ring.

-

Basicity: The nitrogen lone pair makes the molecule a Brønsted-Lowry base (pKa of the conjugate acid is ~6), readily forming pyridinium salts upon reaction with acids. It can also act as a ligand for metal centers.

-

α-Methyl Group Reactivity: The methyl group at the C2 position is acidic and can be deprotonated by strong bases like butyllithium (BuLi) or lithium diisopropylamide (LDA) to form a nucleophilic carbanion. This anion can then react with various electrophiles (e.g., aldehydes, alkyl halides), providing a powerful method for chain extension.

-

Aromatic Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. When substitution does occur, it is directed to the 3- and 5-positions. The ring can undergo nucleophilic aromatic substitution, particularly if a leaving group is present.

-

Other Reactions: The compound is reported to undergo dehydrogenation to form 2,5-dimethylpyridine and can react with magnesium to form an organometallic intermediate.[2]

Caption: Key reactivity sites of 5-Butyl-2-methylpyridine.

Plausible Synthetic Route

Industrially, substituted pyridines are often synthesized via the Chichibabin pyridine synthesis. The synthesis for the closely related 5-ethyl-2-methylpyridine involves the condensation of acetaldehyde and ammonia.[7] By analogy, a plausible and efficient route to 5-butyl-2-methylpyridine would involve the reaction of valeraldehyde (pentanal), acetaldehyde, and ammonia in the presence of a catalyst (e.g., an ammonium salt) at high temperature and pressure. This condensation and cyclization reaction assembles the substituted pyridine ring from simple, readily available precursors.

Applications in Research and Development

5-Butyl-2-methylpyridine is primarily valued as a chemical intermediate. Its utility stems from the strategic placement of its functional groups, which allows it to be incorporated into larger, more complex molecules.

-

Pharmaceutical Development: It serves as a precursor for active pharmaceutical ingredients (APIs). The pyridine core is a well-known "privileged scaffold" in medicinal chemistry, and the butyl group can be used to tune lipophilicity, which is critical for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Agrochemicals: It is a building block for modern herbicides and pesticides. The specific substitution can lead to compounds with high efficacy and target specificity.[1]

-

Fine and Specialty Chemicals: Its properties also make it suitable for use in the formulation of specialty chemicals and as a reagent in organic synthesis.[1]

Safety, Handling, and Storage

As a substituted pyridine, 5-Butyl-2-methylpyridine must be handled with appropriate care. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. General safety protocols are outlined below.

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Dispensing: Dispense the liquid carefully, avoiding splashes. Ensure containers are grounded when transferring large quantities to prevent static discharge.

-

In case of Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from heat, sparks, open flames, and strong oxidizing agents. Recommended storage is often between 0-8 °C.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

5-Butyl-2-methylpyridine is a chemical intermediate of significant value, bridging the gap between simple starting materials and complex, high-value target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for its effective and safe utilization in a research and development setting. This guide has synthesized the available data to provide a comprehensive technical resource, emphasizing the causal links between molecular structure and chemical behavior, to empower scientists in their synthetic endeavors.

References

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Butyl-2-methylpyridine. PubChem Compound Database. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). 5-BUTYL-2-METHYLPYRIDINE. Global Substance Registration System. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 2-methyl-5-ethyl pyridine. Google Patents.

-

ResearchGate. (n.d.). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. Retrieved from [Link]

-

FAU CRIS. (2021). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. FAU CRIS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373 | Biosynth [biosynth.com]

- 3. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 7. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Butyl-2-methylpyridine (CAS: 702-16-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Butyl-2-methylpyridine (CAS No. 702-16-9), a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delves into the compound's chemical and physical properties, outlines a representative synthetic pathway with detailed experimental protocols, and presents a thorough analytical characterization using modern spectroscopic techniques. Furthermore, it discusses the broader context of pyridine scaffolds in drug discovery, providing insights into their established and potential applications. The guide is designed to be a practical resource for laboratory scientists, offering not just procedural steps but also the underlying scientific rationale to facilitate informed experimental design and troubleshooting.

Introduction: The Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in the landscape of pharmaceutical science.[1] As a bioisostere of benzene, the nitrogen atom within the pyridine ring introduces a key modification: it acts as a hydrogen bond acceptor, enhances polarity, and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] These attributes make the pyridine nucleus a cornerstone in the design of novel therapeutic agents, with pyridine-containing compounds demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4]

5-Butyl-2-methylpyridine, also known as 5-butyl-2-picoline, belongs to the family of alkylated pyridines. The presence of the butyl and methyl groups imparts specific lipophilic characteristics and steric features to the molecule. These substitutions can be strategically exploited in drug design to modulate properties such as membrane permeability, metabolic stability, and binding affinity to biological targets.[2] This guide serves as a technical primer for researchers interested in utilizing 5-Butyl-2-methylpyridine as an intermediate or key structural motif in the synthesis of more complex, biologically active molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of 5-Butyl-2-methylpyridine is essential for its effective use in research and development.

Physical and Chemical Properties

The key physical and chemical properties of 5-Butyl-2-methylpyridine are summarized in the table below. These data are critical for planning reactions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 702-16-9 | [5][6] |

| Molecular Formula | C₁₀H₁₅N | [5][6] |

| Molecular Weight | 149.23 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 217.8 °C | [6] |

| Flash Point | 85.6 °C | [6] |

| IUPAC Name | 5-butyl-2-methylpyridine | [5] |

| Synonyms | 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline | [5] |

| SMILES | CCCCC1=CN=C(C=C1)C | [5] |

| InChIKey | GSYSNSTWMPZEQK-UHFFFAOYSA-N | [5] |

Spectroscopic Data Summary

Spectroscopic analysis is indispensable for confirming the identity and purity of 5-Butyl-2-methylpyridine. The following tables present the predicted and experimentally observed spectral data for this compound.

Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Prediction based on analysis of 5-ethyl-2-methylpyridine and standard chemical shift increments.[8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.33 | s | 1H | H-6 (Pyridine) | Proton adjacent to the ring nitrogen, deshielded. |

| ~7.35 | dd | 1H | H-4 (Pyridine) | Aromatic proton coupled to H-3 and H-6 (long-range). |

| ~7.03 | d | 1H | H-3 (Pyridine) | Aromatic proton coupled to H-4. |

| ~2.55 | t | 2H | -CH₂- (Butyl, α) | Methylene group adjacent to the pyridine ring. |

| ~2.50 | s | 3H | -CH₃ (Pyridine) | Methyl group attached to the pyridine ring. |

| ~1.58 | m | 2H | -CH₂- (Butyl, β) | Methylene group of the butyl chain. |

| ~1.35 | m | 2H | -CH₂- (Butyl, γ) | Methylene group of the butyl chain. |

| ~0.92 | t | 3H | -CH₃ (Butyl, δ) | Terminal methyl group of the butyl chain. |

Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Prediction based on analysis of 5-ethyl-2-methylpyridine and standard chemical shift increments.[8][9]

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~156.0 | C-2 (Pyridine) | Carbon bearing the methyl group, adjacent to nitrogen. |

| ~149.0 | C-6 (Pyridine) | Carbon adjacent to nitrogen. |

| ~136.5 | C-4 (Pyridine) | Aromatic CH carbon. |

| ~135.8 | C-5 (Pyridine) | Carbon bearing the butyl group. |

| ~122.8 | C-3 (Pyridine) | Aromatic CH carbon. |

| ~34.9 | -CH₂- (Butyl, α) | Aliphatic carbon directly attached to the aromatic ring. |

| ~33.5 | -CH₂- (Butyl, β) | Aliphatic carbon in the butyl chain. |

| ~24.0 | -CH₃ (Pyridine) | Methyl carbon attached to the pyridine ring. |

| ~22.4 | -CH₂- (Butyl, γ) | Aliphatic carbon in the butyl chain. |

| ~13.9 | -CH₃ (Butyl, δ) | Terminal methyl carbon of the butyl chain. |

Table 2.3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3100-3000 | Medium | C-H Stretch (Aromatic) | Characteristic of C-H bonds on the pyridine ring. |

| 2955-2850 | Strong | C-H Stretch (Aliphatic) | Characteristic of C-H bonds in the butyl and methyl groups. |

| ~1600, ~1470 | Medium-Strong | C=C & C=N Stretch | Aromatic ring stretching vibrations. |

| ~1450, ~1375 | Medium | C-H Bend (Aliphatic) | Bending vibrations of the alkyl substituents. |

| 850-800 | Strong | C-H Bend (Aromatic, oop) | Out-of-plane bending for the substituted pyridine ring. |

Table 2.4: Major Mass Spectrometry (EI-MS) Fragments

| m/z | Relative Intensity | Proposed Fragment | Rationale |

| 149 | Moderate | [M]⁺ | Molecular ion peak.[5] |

| 106 | High (Base Peak) | [M - C₃H₇]⁺ | Loss of a propyl radical via benzylic cleavage, forming a stable pyridylmethyl cation.[5][10] |

| 107 | Moderate | [M - C₃H₆]⁺ | Likely from a McLafferty-type rearrangement. |

| 77 | Low | [C₆H₅]⁺ | A common fragment in aromatic compounds, though less intense here.[5] |

| 79 | Low | [C₅H₄N]⁺ | Pyridyl cation fragment.[5] |

Synthesis and Purification

The synthesis of 5-alkyl-2-methylpyridines can be achieved through various methods. A common and industrially relevant approach is the condensation reaction of aldehydes and ammonia, a variant of the Chichibabin pyridine synthesis.[11][12] This method is advantageous due to the use of readily available and inexpensive starting materials.

Representative Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 5-Butyl-2-methylpyridine.

Caption: A generalized workflow for the synthesis and purification of 5-Butyl-2-methylpyridine.

Step-by-Step Synthesis Protocol (Representative)

This protocol is a representative procedure based on the known synthesis of analogous 5-alkyl-2-methylpyridines.[11][13] CAUTION: This reaction involves high temperatures and pressures and should only be performed by trained personnel in an appropriate high-pressure reactor with all necessary safety precautions.

Materials:

-

Acetaldehyde

-

Butyraldehyde

-

Aqueous Ammonia (28%)

-

Ammonium Acetate

-

Toluene or other suitable organic solvent

-

Anhydrous Sodium Sulfate

-

Deionized Water

Equipment:

-

High-pressure stainless-steel autoclave/reactor with stirring and temperature control

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reactor Charging: In a high-pressure reactor, charge aqueous ammonia and ammonium acetate (catalytic amount). The molar ratio of aldehydes to ammonia is a critical parameter that must be optimized for yield.

-

Reaction Execution: Seal the reactor. While stirring, heat the mixture to the reaction temperature, typically between 200-250 °C.[12] A mixture of acetaldehyde and butyraldehyde is then fed into the reactor over a period of time. The pressure will rise due to the temperature and the formation of water as a byproduct; this pressure is necessary to keep the reactants in the liquid phase.

-

Reaction Rationale: The Chichibabin synthesis proceeds through a series of aldol-type condensations, Michael additions, and cyclization/dehydration steps. Ammonium acetate serves as a mild acid catalyst to promote these transformations. The use of a mixture of acetaldehyde and butyraldehyde leads to the formation of the desired asymmetrically substituted pyridine.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Work-up: Transfer the reaction mixture to a separatory funnel. The mixture will likely consist of an organic layer containing the product and an aqueous layer. Separate the layers.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., toluene) to recover any dissolved product. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

Purification Protocol

The crude product from the synthesis will contain unreacted starting materials, byproducts, and oligomers. Purification is essential to obtain the compound at a purity suitable for further research.

-

Fractional Distillation: The primary method for purifying 5-Butyl-2-methylpyridine is fractional distillation under reduced pressure. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition. Collect the fraction that distills at the expected boiling point for the given pressure.

-

Column Chromatography (Optional): For obtaining very high purity material (>99%), silica gel column chromatography can be employed.[14][15]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

-

Rationale: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups of the silica gel, potentially causing peak tailing.[15] To mitigate this, a small amount of a competing base, like triethylamine (~0.5-1%), can be added to the mobile phase. This addition passivates the active sites on the silica, leading to better peak shape and improved separation.[15]

-

Analytical Characterization Workflow

Confirming the structure and purity of the synthesized 5-Butyl-2-methylpyridine is a critical final step. The following workflow outlines the key analytical techniques employed.

Caption: A standard analytical workflow for the characterization of 5-Butyl-2-methylpyridine.

Detailed Analytical Protocols

I. Nuclear Magnetic Resonance (NMR) Spectroscopy [16][17]

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is used. The resulting spectrum should be referenced to the residual CHCl₃ signal at 7.26 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom. The spectrum should be referenced to the CDCl₃ triplet at 77.16 ppm.

-

Self-Validation: The integration values in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and assess the purity of the compound.

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The temperature program should be designed to separate the product from any residual solvents or impurities.

-

MS Detection (Electron Ionization): The eluting compounds are ionized (typically at 70 eV), and the mass-to-charge ratio of the resulting ions is measured.

-

Self-Validation: The mass spectrum must show a molecular ion peak [M]⁺ at m/z 149, corresponding to the molecular weight of C₁₀H₁₅N. The fragmentation pattern should be consistent with the proposed structure, with the base peak at m/z 106 resulting from the stable benzylic-type cleavage. The GC chromatogram provides a direct measure of purity.

III. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a thin film of the neat liquid between two salt (NaCl or KBr) plates.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Self-Validation: The spectrum must exhibit characteristic absorption bands for aromatic C-H, aliphatic C-H, and pyridine ring (C=C and C=N) vibrations, and should lack absorbances from other functional groups (e.g., a broad O-H or a strong C=O stretch), confirming the identity and purity of the compound.

Safety and Handling

5-Butyl-2-methylpyridine, like other alkylated pyridines, should be handled with appropriate care in a laboratory setting.[18]

-

GHS Hazard Statements: Based on data for analogous alkyl pyridines, the compound is likely to carry the following hazards:

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[19]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[19]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[19]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[18]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[20]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20]

-

Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

5-Butyl-2-methylpyridine is a valuable chemical intermediate with clear applications in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its synthesis from basic feedstocks, while requiring specialized equipment, is based on well-established chemical principles. The analytical characterization of this compound is straightforward using standard spectroscopic techniques, which provide unambiguous confirmation of its structure and purity. This guide has provided the essential technical information and procedural rationale required for researchers to confidently incorporate 5-Butyl-2-methylpyridine into their synthetic and drug discovery programs.

References

-

Khan, S., et al. (2021). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. Retrieved from [Link]

-

Singh, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69704, 5-Butyl-2-methylpyridine. PubChem. Retrieved from [Link]

-

Douglas, C. J., et al. (2015). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ACS Catalysis. Retrieved from [Link]

-

ChemSafetyPro. (2015). Lists of GHS Precautionary Statement and P Code. ChemSafetyPro. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

-

Reich, H. J. (2018). Basic 1H- and 13C-NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from [Link]

-

Sredojevic, D. N., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

-

MDPI. (2020). Nucleophilic Dearomatization of Activated Pyridines. Retrieved from [Link]

-

RSC Publishing. (2020). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

-

Sorbe. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373 | Biosynth [biosynth.com]

- 7. 5-Butyl-2-methylpyridine | 702-16-9 | B-9500 | Biosynth [biosynth.com]

- 8. rsc.org [rsc.org]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 12. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]

- 13. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. chemsafetypro.com [chemsafetypro.com]

- 20. chem-space.com [chem-space.com]

An In-depth Technical Guide to the Molecular Structure of 5-Butyl-2-methylpyridine

Foreword

Substituted pyridines are foundational scaffolds in modern chemistry, underpinning advancements in fields ranging from medicinal chemistry to materials science. The precise arrangement of functional groups on the pyridine ring dictates the molecule's steric and electronic properties, and in turn, its utility. This guide provides a detailed technical examination of 5-Butyl-2-methylpyridine, a compound whose specific substitution pattern offers a compelling blend of lipophilicity and reactive potential. We will move from its fundamental physicochemical properties and synthesis to a granular analysis of its molecular structure, confirmed through a multi-pronged spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical building block.

Core Molecular Profile and Physicochemical Properties

A comprehensive understanding of a molecule begins with its fundamental identity and physical characteristics, which are critical for its synthesis, purification, handling, and application.

Nomenclature and Structural Identifiers

-

Systematic IUPAC Name: 5-butyl-2-methylpyridine[1]

-

Common Synonyms: 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline[1]

-

CAS Number: 702-16-9[1]

-

Molecular Formula: C₁₀H₁₅N[2]

-

Molecular Weight: 149.23 g/mol [2]

-

SMILES: CCCCC1=CN=C(C=C1)C[1]

-

InChIKey: GSYSNSTWMPZEQK-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The physical properties of 5-Butyl-2-methylpyridine dictate its behavior in various experimental settings. The data presented below has been aggregated from reliable chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 217.8 °C | - |

| Density | ~0.91 g/mL | - |

| Refractive Index | ~1.49-1.50 | - |

Synthesis Pathway: The Chichibabin Reaction

The synthesis of the pyridine ring is a classic challenge in organic chemistry. The Chichibabin pyridine synthesis, first reported in 1924, remains a powerful and relevant method for constructing pyridine rings from aldehydes or ketones and ammonia.[3] This approach is particularly well-suited for producing alkyl-substituted pyridines like 5-Butyl-2-methylpyridine.

Mechanistic Rationale and Reagent Selection

The Chichibabin synthesis involves a series of condensation reactions, including imine formation, Michael additions, and aldol condensations, culminating in cyclization and aromatization.[3] For the specific synthesis of 5-Butyl-2-methylpyridine, the logical choice of precursors is a stoichiometric mixture of acetaldehyde and valeraldehyde (pentanal) with an ammonia source.

-

Acetaldehyde: Provides the C2-methyl group and the C6 carbon of the pyridine ring.

-

Valeraldehyde: Provides the C5-butyl group and the C3 and C4 carbons of the ring.

-

Ammonia: Serves as the nitrogen source for the heterocycle.

The reaction is typically performed at high temperature and pressure, often over a solid acid catalyst like alumina or silica to facilitate the dehydration and aromatization steps.

Caption: Conceptual workflow of the Chichibabin synthesis for 5-Butyl-2-methylpyridine.

Laboratory Protocol: A Self-Validating Workflow

This protocol describes a robust, laboratory-scale synthesis. Each stage includes validation checkpoints to ensure reaction success.

Objective: To synthesize and purify 5-Butyl-2-methylpyridine.

Materials:

-

Acetaldehyde

-

Valeraldehyde (Pentanal)

-

Ammonium acetate (as ammonia source and catalyst)

-

Acetic acid (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine ammonium acetate and glacial acetic acid. Stir the mixture until the salt dissolves.

-

Reagent Addition: Cool the mixture in an ice bath and slowly add valeraldehyde, followed by the slow addition of acetaldehyde.

-

Reaction: Seal the vessel and heat the mixture to 180-220°C for 4-6 hours. The autogenous pressure will increase significantly.

-

Trustworthiness Check: Monitor the reaction progress via TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) to observe the consumption of aldehydes and the appearance of a new, UV-active spot for the pyridine product.

-

-

Work-up: After cooling the vessel completely, carefully vent it. Pour the reaction mixture over ice and basify to pH > 9 with a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification & Validation: Purify the resulting crude oil by fractional vacuum distillation.

-

Self-Validation: The identity and purity of the collected fraction are confirmed by its boiling point and subsequently by the spectroscopic methods detailed in the next section.

-

Spectroscopic Structural Elucidation

The definitive structure of a synthesized molecule must be confirmed through rigorous spectroscopic analysis. Each technique provides complementary information, culminating in an unambiguous structural assignment. The data presented here are based on experimental spectra available in databases and established chemical shift theory for substituted pyridines.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key fragmentation patterns, which act as a molecular fingerprint.

-

Molecular Ion (M⁺): A peak is observed at m/z = 149 , corresponding to the molecular weight of C₁₀H₁₅N, confirming the elemental composition.[1]

-

Base Peak (m/z = 106): The most abundant fragment is observed at m/z = 106.[1] This is the result of a characteristic fragmentation for alkyl-substituted aromatic rings known as a McLafferty-type rearrangement. Here, the molecule undergoes cleavage of the Cα-Cβ bond of the butyl group, with a transfer of a γ-hydrogen to the pyridine ring, resulting in the loss of a neutral propene molecule (C₃H₆, mass 42). The resulting fragment is the radical cation of 2-methyl-5-methylpyridine.

Caption: Primary fragmentation pathway of 5-Butyl-2-methylpyridine in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon and hydrogen framework of the molecule. The expected chemical shifts are based on data for structurally similar compounds, such as 5-ethyl-2-methylpyridine, and general principles of pyridine NMR.

This technique reveals the number and connectivity of hydrogen atoms.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Py-H6 | ~8.3 | s (or narrow d) | 1H | Proton α to nitrogen is most deshielded. |

| Py-H4 | ~7.4 | dd | 1H | Coupled to H3 and H6 (small coupling). |

| Py-H3 | ~7.0 | d | 1H | Coupled to H4. |

| Ar-CH₂- (Butyl) | ~2.6 | t | 2H | Benzylic-like protons, deshielded by the ring. |

| Py-CH₃ (Position 2) | ~2.5 | s | 3H | Methyl group on the aromatic ring. |

| -CH₂-CH₂- (Butyl) | ~1.6 | sextet | 2H | Middle of the alkyl chain. |

| -CH₂-CH₃ (Butyl) | ~1.3 | sextet | 2H | Middle of the alkyl chain. |

| -CH₃ (Butyl) | ~0.9 | t | 3H | Terminal methyl group, most shielded. |

This technique identifies all unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Py-C2 | ~157 | Quaternary carbon attached to N and methyl group. |

| Py-C6 | ~149 | CH carbon α to nitrogen. |

| Py-C4 | ~137 | CH carbon γ to nitrogen. |

| Py-C5 | ~135 | Quaternary carbon attached to butyl group. |

| Py-C3 | ~122 | CH carbon β to nitrogen. |

| Ar-CH₂- (Butyl) | ~35 | Carbon directly attached to the ring. |

| -CH₂- (Butyl) | ~33 | Internal methylene carbon. |

| Py-CH₃ | ~24 | Methyl carbon on the ring. |

| -CH₂- (Butyl) | ~22 | Methylene carbon adjacent to the terminal methyl. |

| -CH₃ (Butyl) | ~14 | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds and functional groups present in the molecule.

Key Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Bond/Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine ring) |

| 2955, 2925, 2860 | C-H Stretch | Aliphatic (Butyl and methyl groups) |

| ~1600, ~1480 | C=C and C=N Stretch | Aromatic Ring Vibrations |

| ~1460, ~1380 | C-H Bend | Aliphatic (CH₂ and CH₃) |

The spectrum is characteristically dominated by strong aliphatic C-H stretching bands below 3000 cm⁻¹ and the aromatic stretching vibrations in the 1600-1450 cm⁻¹ region.

Conclusion and Applications

The structural elucidation of 5-Butyl-2-methylpyridine is definitively achieved through the combined application of mass spectrometry, NMR, and IR spectroscopy, which corroborates the outcome of a targeted Chichibabin synthesis. As a functionalized pyridine, this molecule serves as a valuable intermediate in the synthesis of more complex targets. The butyl group imparts significant lipophilicity, a key parameter often modulated in drug discovery to enhance membrane permeability and oral bioavailability. The 2-methyl group, meanwhile, can influence the basicity of the pyridine nitrogen and serve as a handle for further chemical elaboration. Its utility is therefore significant for professionals in pharmaceutical development, agrochemical synthesis, and the creation of novel ligands for catalysis.

References

-

Title: 5-Butyl-2-methylpyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 5-Ethyl-2-methylpyridine Source: Wikipedia URL: [Link]

-

Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]

-

Title: McLafferty rearrangement Source: Wikipedia URL: [Link]

-

Title: 5-BUTYL-2-METHYLPYRIDINE Source: Global Substance Registration System (GSRS) URL: [Link]

-

Title: Supporting Information for "Gold-catalyzed deoxygenation of amine N-oxides with hydrosilanes" Source: The Royal Society of Chemistry URL: [Link]

-

Title: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) Source: Human Metabolome Database URL: [Link]

-

Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL: [Link]

-

Title: Chichibabin pyridine synthesis Source: Wikipedia URL: [Link]

-

Title: 5-Ethyl-2-methylpyridine - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: 13C NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

-

Title: 2-Methyl-5-butylpyridine Source: NIST WebBook URL: [Link]

-

Title: Pyridine, 5-ethyl-2-methyl- Source: NIST WebBook URL: [Link]

Sources

An In-Depth Technical Guide to 5-Butyl-2-methylpyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Butyl-2-methylpyridine, also known as 5-butyl-2-picoline, is a substituted pyridine derivative that serves as a versatile and strategic intermediate in the synthesis of complex molecules. Its unique structural features—a nucleophilic nitrogen atom within an aromatic ring, a reactive methyl group at the C2 position, and a lipophilic butyl group at the C5 position—make it a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral characterization, and key synthetic applications, with a focus on its role in the development of active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Part 1: Core Molecular Attributes and Physicochemical Properties

5-Butyl-2-methylpyridine is a heterocyclic aromatic compound.[1] The pyridine ring confers stability and specific reactivity, while the alkyl substituents modulate its physical properties and provide handles for further chemical modification.[2]

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Physicochemical Data

The physical properties of 5-Butyl-2-methylpyridine dictate its handling, purification, and reaction conditions. It is a colorless to pale yellow liquid with a characteristic pyridine-like odor.[1] The butyl group imparts a significant hydrophobic character.[1][4]

| Property | Value | Source |

| CAS Number | 702-16-9 | PubChem |

| IUPAC Name | 5-butyl-2-methylpyridine | PubChem |

| Boiling Point | 217.8 °C | Biosynth[4] |

| Flash Point | 85.6 °C | Biosynth[4] |

| Density | ~0.91 g/cm³ (Predicted) | PubChem |

| SMILES | CCCCC1=CN=C(C=C1)C | PubChem |

| InChIKey | GSYSNSTWMPZEQK-UHFFFAOYSA-N | PubChem |

Part 2: Synthesis and Manufacturing

The primary industrial route for the synthesis of 5-alkyl-2-methylpyridines is the Chichibabin pyridine synthesis .[5] This powerful reaction constructs the pyridine ring from simple, readily available acyclic precursors like aldehydes and ammonia.[5]

Chichibabin Synthesis Protocol

The synthesis of 5-Butyl-2-methylpyridine is analogous to the well-established production of its lower alkyl homolog, 5-ethyl-2-methylpyridine. The reaction involves the vapor-phase condensation of a mixture of aldehydes with ammonia at high temperatures over a solid acid catalyst, such as alumina or silica-alumina.[5]

The logical precursors for 5-Butyl-2-methylpyridine are valeraldehyde (pentanal) and acetaldehyde , which react with ammonia. The valeraldehyde component ultimately forms the butyl group and part of the pyridine ring, while acetaldehyde provides the C2-methyl group and the remaining ring carbons.

Reaction: 2 CH₃(CH₂)₃CHO + CH₃CHO + NH₃ → C₁₀H₁₅N + 3 H₂O

Step-by-Step Methodology:

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable solid acid catalyst (e.g., fluorine-modified alumina).

-

Reactant Vaporization: A feed mixture of valeraldehyde, acetaldehyde, and ammonia, often diluted with water or an inert gas, is vaporized at a controlled temperature.

-

Condensation Reaction: The gaseous mixture is passed over the heated catalyst bed, typically maintained at temperatures between 350–500 °C.[5] The reaction involves a complex cascade of aldol condensations, imine formations, Michael additions, and subsequent cyclization and dehydrogenation to form the aromatic pyridine ring.

-

Product Quenching and Separation: The reactor effluent is cooled to condense the liquid products, which include the target 5-Butyl-2-methylpyridine, unreacted starting materials, water, and various byproducts.

-

Purification: The organic phase is separated from the aqueous phase. The crude product is then purified, typically by fractional distillation under reduced pressure, to yield high-purity 5-Butyl-2-methylpyridine.

Causality Behind Experimental Choices:

-

Vapor-Phase Reaction: Conducting the reaction in the gas phase at high temperatures favors the complex multi-step condensation and dehydration cascade, driving the equilibrium towards the formation of the stable aromatic pyridine ring.

-

Solid Acid Catalyst: The alumina or silica-alumina catalyst provides acidic sites that are essential for promoting the key C-C and C-N bond-forming reactions, such as aldol condensations and imine synthesis.

-

Ammonia as Nitrogen Source: Ammonia serves as the most direct and economical source of the nitrogen atom required for the pyridine heterocycle.

Caption: Conversion of 5-Butyl-2-methylpyridine to a Picaridin intermediate.

Role as a Pharmaceutical and Agrochemical Building Block

Beyond its use for Picaridin, 5-Butyl-2-methylpyridine serves as an important intermediate for various other applications. [2]The pyridine scaffold is a common feature in many biologically active molecules. The butyl group can enhance lipophilicity, which is often crucial for membrane permeability and target engagement in drug candidates. The methyl group can be functionalized, for example, via oxidation or condensation reactions, to introduce further complexity. [2]It is utilized as a key starting material in the synthesis of novel herbicides and pesticides, where the pyridine core is essential for biological activity. [2]

Part 5: Safety, Handling, and Storage

As with all pyridine derivatives, 5-Butyl-2-methylpyridine must be handled with appropriate safety precautions.

-

Hazards: It is considered harmful if swallowed or inhaled and may be toxic in contact with skin. It can cause skin irritation and serious eye damage. [6]Vapors may form explosive mixtures with air at elevated temperatures. [5]* Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. [7]Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames. [4]

Conclusion

5-Butyl-2-methylpyridine is a strategically important chemical intermediate whose value is defined by its straightforward synthesis via the Chichibabin reaction and its versatile reactivity. Its role as the direct precursor to the key Picaridin intermediate highlights its significance in the production of high-value commercial products. For researchers in drug discovery and process development, understanding the properties, synthesis, and reaction pathways of this compound provides a powerful tool for the construction of novel pyridinyl and piperidinyl scaffolds, paving the way for the development of next-generation pharmaceuticals and agrochemicals.

References

-

PubChem. (n.d.). 5-Butyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Picaridin. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-5-butylpyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Selective synthesis of 5-methyl-2-phenylpyridine from carbonyl compounds and ammonia over zeolite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. researchgate.net [researchgate.net]

- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Butyl-2-methylpyridine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 5-butyl-2-methylpyridine, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, synthesis, spectroscopic characterization, and key applications, with a focus on the underlying chemical principles and practical laboratory procedures.

Introduction and Nomenclature

5-Butyl-2-methylpyridine, a substituted pyridine derivative, is a valuable building block in organic synthesis. Its structure, featuring a pyridine ring with a butyl group at the 5-position and a methyl group at the 2-position, provides a unique combination of steric and electronic properties that are leveraged in the synthesis of more complex molecules.[1][2]

IUPAC Name: 5-butyl-2-methylpyridine[2]

Synonyms: 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline[2]

Molecular Formula: C₁₀H₁₅N[2]

Molecular Weight: 149.24 g/mol [1]

Physicochemical Properties

5-Butyl-2-methylpyridine is a hydrophobic compound, a characteristic conferred by the butyl group.[3] The nitrogen atom in the pyridine ring allows for hydrogen bonding, influencing its solubility and reactivity.[3]

| Property | Value | Source |

| CAS Number | 702-16-9 | [1] |

| Boiling Point | 217.8 °C | [3] |

| Flash Point | 85.6 °C | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

Synthesis of 5-Butyl-2-methylpyridine

The synthesis of 5-butyl-2-methylpyridine can be achieved through various methods, with the alkylation of 2-picoline (2-methylpyridine) being a common and logical approach. This method takes advantage of the acidic protons of the methyl group on the pyridine ring.

Synthetic Pathway: Alkylation of 2-Picoline

The synthesis involves the deprotonation of 2-picoline to form a nucleophilic carbanion, which then undergoes a nucleophilic substitution reaction with a suitable butyl electrophile, such as 1-bromobutane.

Caption: Synthetic pathway for 5-Butyl-2-methylpyridine via alkylation of 2-picoline.

Detailed Experimental Protocol

This protocol is based on established principles of picoline alkylation and should be performed by qualified chemists with appropriate safety precautions.

Materials:

-

2-Picoline (2-methylpyridine)

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: 2-Picoline is dissolved in anhydrous THF and added to the reaction flask. n-Butyllithium solution is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The formation of the deep red picolyl anion indicates successful deprotonation.

-

Alkylation: 1-Bromobutane is added dropwise to the solution of the picolyl anion at -78 °C. The reaction mixture is stirred at this temperature for a few hours and then allowed to slowly warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 5-butyl-2-methylpyridine.

Spectroscopic Characterization

The structure of 5-butyl-2-methylpyridine can be confirmed by various spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 5-butyl-2-methylpyridine is expected to show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of alkyl fragments from the butyl chain. A prominent peak at m/z = 106, corresponding to the loss of a propyl radical (M-43), is a characteristic feature.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the butyl chain. The aromatic protons would appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl group protons would be a singlet at around δ 2.5 ppm. The butyl group protons would show a triplet for the terminal methyl group and multiplets for the methylene groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbons of the pyridine ring, the methyl carbon, and the four carbons of the butyl chain.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 5-butyl-2-methylpyridine would display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, as well as C=C and C=N stretching vibrations of the pyridine ring.

Applications in Synthesis

5-Butyl-2-methylpyridine is a key intermediate in the synthesis of a variety of target molecules, particularly in the agrochemical and pharmaceutical sectors.[1]

Agrochemicals

Substituted pyridines are crucial components of many herbicides and pesticides.[1][5] The structural motif of 5-butyl-2-methylpyridine can be incorporated into larger molecules to modulate their biological activity and physicochemical properties, such as lipophilicity, which influences their uptake and transport in plants.

A notable example of a fungicide that contains a substituted pyridine ring is Picoxystrobin. While not directly synthesized from 5-butyl-2-methylpyridine, its structure highlights the importance of the pyridine scaffold in modern agrochemicals.[6] The synthesis of such complex molecules often involves multi-step sequences where intermediates like 5-butyl-2-methylpyridine could serve as valuable starting materials for introducing specific substitution patterns.

Caption: Role of 5-Butyl-2-methylpyridine as a synthetic intermediate.

Pharmaceuticals

The pyridine ring is a common feature in many active pharmaceutical ingredients (APIs).[1] The presence of the butyl and methyl groups on the pyridine core of 5-butyl-2-methylpyridine allows for the fine-tuning of a drug candidate's properties, such as its binding affinity to a biological target and its metabolic stability. While specific blockbuster drugs directly derived from 5-butyl-2-methylpyridine are not prominently documented in publicly available literature, its utility as a versatile building block for creating libraries of novel compounds for drug discovery is evident.

Safety and Handling

Alkylpyridines should be handled with care in a well-ventilated fume hood, as they can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Butyl-2-methylpyridine is a valuable and versatile chemical intermediate with a well-defined profile of properties, synthesis, and applications. Its utility in the construction of complex molecular architectures makes it a compound of significant interest to researchers in both the agrochemical and pharmaceutical industries. A thorough understanding of its chemistry, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Chem-Impex. 5-Butyl-2-methyl-pyridine. [Link]

-

PubChem. 5-Butyl-2-methylpyridine. [Link]

-

NIST. 2-Methyl-5-butylpyridine. In: NIST Chemistry WebBook. [Link]

-

GSRI. 5-BUTYL-2-METHYLPYRIDINE. [Link]

-

AERU. Picoxystrobin (Ref: ZA 1963). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373 | Biosynth [biosynth.com]

- 4. 2-Methyl-5-butylpyridine [webbook.nist.gov]

- 5. 5-ethyl-2-methylpyridine – High-purity Aroma Chemical For Flavor & Fragrance Applications [chemicalbull.com]

- 6. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Nomenclature and Identification of 5-Butyl-2-methylpyridine

Executive Summary

5-Butyl-2-methylpyridine is a substituted pyridine derivative that serves as a critical intermediate in the synthesis of high-value chemical products, including active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] For researchers and development professionals, precise identification and consistent referencing of this compound are paramount to ensure experimental reproducibility, regulatory compliance, and effective collaboration. This guide provides a comprehensive overview of the nomenclature, synonyms, and key identifiers for 5-Butyl-2-methylpyridine. It offers a structured catalog of its various names, details its essential physicochemical properties, and presents a logical workflow for its unambiguous verification, thereby supporting the high standards of scientific integrity required in research and development.

Introduction to 5-Butyl-2-methylpyridine: Structure and Significance